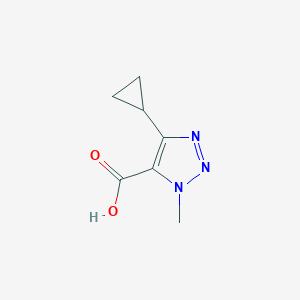

4-cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid

Description

4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a triazole derivative characterized by a cyclopropyl substituent at the 4-position and a methyl group at the 1-position of the triazole ring.

Properties

Molecular Formula |

C7H9N3O2 |

|---|---|

Molecular Weight |

167.17 g/mol |

IUPAC Name |

5-cyclopropyl-3-methyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C7H9N3O2/c1-10-6(7(11)12)5(8-9-10)4-2-3-4/h4H,2-3H2,1H3,(H,11,12) |

InChI Key |

ZFQAREOLGSKRFK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(N=N1)C2CC2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the azide-alkyne Huisgen cycloaddition, also known as “click chemistry.” This reaction is catalyzed by copper (I) and involves the reaction of an azide with a terminal alkyne to form the 1,2,3-triazole ring . The reaction conditions usually include a solvent such as dimethyl sulfoxide (DMSO) or water, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its antimicrobial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The cyclopropyl and methyl groups can enhance the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The triazole scaffold’s substituents critically influence molecular properties. Key analogues include:

- Cyclopropyl vs. Cyclopropane’s sp³ hybridization may reduce conjugation with the triazole ring, altering electronic properties.

- 1-Position Variability : The methyl group in the target compound is smaller than the propyl (SI64) or cyclopropylmethyl (compound 30) groups, likely reducing steric hindrance and improving solubility.

Physical and Spectral Properties

- Melting Points : Bulky substituents (e.g., benzyloxy in compound 30) increase melting points due to enhanced intermolecular interactions. The target compound’s cyclopropyl and methyl groups may yield intermediate values.

- Spectral Characterization : NMR and HRMS are standard for confirming triazole derivatives, as seen in SI64 and compound 30 .

Biological Activity

4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is a member of the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound enable it to interact with various biological targets, making it a subject of extensive research.

The molecular formula for 4-cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is C7H9N3O2, with a molecular weight of approximately 167.17 g/mol. The presence of the cyclopropyl group and the carboxylic acid moiety contribute to its distinctive chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C7H9N3O2 |

| Molecular Weight | 167.17 g/mol |

| IUPAC Name | 4-Cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid |

| Key Functional Groups | Triazole, Carboxylic Acid |

The biological activity of 4-cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid is primarily attributed to its ability to form stable complexes with various biological targets such as enzymes and receptors. The triazole ring facilitates interactions through hydrogen bonding and π-π stacking, enhancing its binding affinity to these targets. This interaction can lead to inhibition of enzymatic activity or modulation of receptor functions, which is crucial for its therapeutic effects.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 4-cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid shows effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Antifungal Activity

The antifungal potential of this compound has been evaluated against various fungal strains. The triazole ring is known for its role in inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, a critical component of fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.

Anticancer Properties

Several studies have assessed the anticancer activity of 4-cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 15.0 |

| MCF7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 10.0 |

These results indicate that the compound exhibits potent antiproliferative effects across multiple cancer types.

Study on Cytokine Release

A recent study evaluated the effects of triazole derivatives on cytokine release in peripheral blood mononuclear cells (PBMCs). The results indicated that treatment with 4-cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid significantly reduced levels of inflammatory cytokines such as TNF-α and IL-6. This suggests potential anti-inflammatory properties that could complement its antimicrobial and anticancer activities .

Synthesis and Derivatives

The synthesis of 4-cyclopropyl-1-methyl-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes (commonly referred to as "click chemistry"). This method allows for high yields and purity while enabling further functionalization to create novel derivatives with enhanced biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.